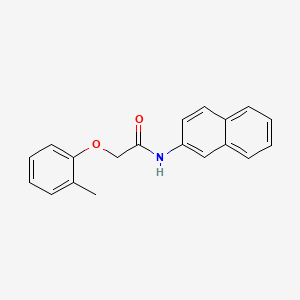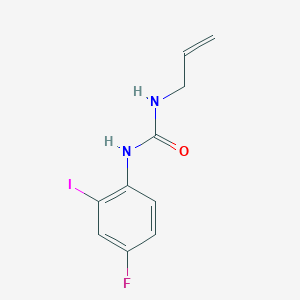
1-Allyl-3-(4-fluoro-2-iodophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-3-(4-fluoro-2-iodophenyl)urea is a synthetic organic compound with the molecular formula C10H10FIN2O It is characterized by the presence of an allyl group, a fluorine atom, and an iodine atom attached to a phenyl ring, along with a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-3-(4-fluoro-2-iodophenyl)urea typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Allyl-3-(4-fluoro-2-iodophenyl)urea can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Organoboron Compounds: React with aryl halides in Suzuki–Miyaura coupling.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylureas, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
1-Allyl-3-(4-fluoro-2-iodophenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Allyl-3-(4-fluoro-2-iodophenyl)urea involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine and iodine atoms can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Allyl-3-(4-fluorophenyl)urea: Lacks the iodine atom, which may affect its reactivity and applications.
1-Allyl-3-(4-iodophenyl)urea: Lacks the fluorine atom, leading to different chemical properties.
1-Allyl-3-(4-chloro-2-iodophenyl)urea: Contains a chlorine atom instead of fluorine, which can alter its chemical behavior.
Uniqueness
1-Allyl-3-(4-fluoro-2-iodophenyl)urea is unique due to the combination of fluorine and iodine atoms on the phenyl ring. This combination can enhance its reactivity and provide distinct properties compared to similar compounds. The presence of both halogens can influence its interactions in chemical and biological systems, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H10FIN2O |
|---|---|
Molecular Weight |
320.10 g/mol |
IUPAC Name |
1-(4-fluoro-2-iodophenyl)-3-prop-2-enylurea |
InChI |
InChI=1S/C10H10FIN2O/c1-2-5-13-10(15)14-9-4-3-7(11)6-8(9)12/h2-4,6H,1,5H2,(H2,13,14,15) |
InChI Key |
OUOAAHGRXJJIFL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)NC1=C(C=C(C=C1)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,5-Dichloro-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B14918045.png)
![ethyl (2E)-cyano[2-(2-hydroxyphenyl)hydrazinylidene]ethanoate](/img/structure/B14918054.png)
![ethyl (2Z)-2-[2-(4-bromophenyl)hydrazinylidene]-3-oxo-4-thiocyanatobutanoate](/img/structure/B14918056.png)
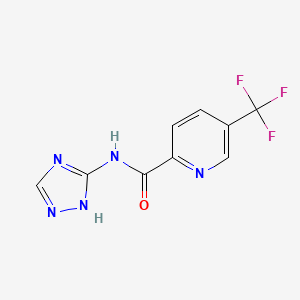
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(2-phenylethyl)piperazine-2,6-dione](/img/structure/B14918060.png)
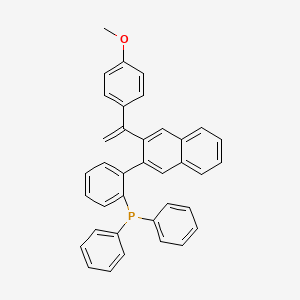
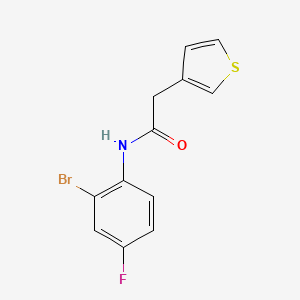
![n-(1-Methoxypropan-2-yl)benzo[d]oxazol-2-amine](/img/structure/B14918076.png)
![N-[1-({[3-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-2-phenylacetamide](/img/structure/B14918087.png)
